Plenolin
Overview
Description
Plenolin is a cytotoxic pseudoguaianolide sesquiterpene lactone. It is known for its complex structure and significant biological activities, particularly its cytotoxic properties. The absolute configuration of this compound has been determined through X-ray analysis, revealing its intricate molecular architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of plenolin involves multiple steps, starting from simpler organic compounds. The preparation typically includes the formation of the core sesquiterpene structure followed by the introduction of the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. Alternatively, synthetic methods can be scaled up for industrial production, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Plenolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Plenolin has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into sesquiterpene lactone chemistry.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research, where it is investigated for its potential to inhibit cancer cell growth.
Medicine: this compound’s biological activities suggest potential therapeutic applications, particularly in developing anticancer drugs.
Mechanism of Action
Plenolin exerts its effects through multiple molecular targets and pathways. Its cytotoxicity is primarily due to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The compound may bind to specific proteins or enzymes, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- Isobutyroylplenolin
- Senecioylthis compound
Comparison: this compound is unique among sesquiterpene lactones due to its specific structural features and biological activities. Compared to similar compounds like isobutyroylthis compound and senecioylthis compound, this compound exhibits distinct cytotoxic properties and reactivity patterns. These differences highlight this compound’s potential as a lead compound for further research and development .
Properties
IUPAC Name |
(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWITMQEROMDG-ZIXXKTFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-95-9 | |
Record name | 11,13-Dihydrohelenalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34257-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PLENOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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